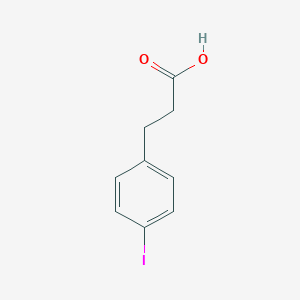

3-(4-Iodophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMRZGIIQIWIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283446 | |

| Record name | 3-(4-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-29-4 | |

| Record name | 1643-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Iodophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Iodophenyl)propanoic Acid (CAS 1643-29-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Iodophenyl)propanoic acid (CAS 1643-29-4), a versatile chemical intermediate with applications in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is an iodinated aromatic compound.[1] Its key physical and chemical properties are summarized in the tables below.

| Property | Value | Reference |

| CAS Number | 1643-29-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C9H9IO2 | [3][4] |

| Molecular Weight | 276.07 g/mol | [3][4] |

| Melting Point | 138-142 °C | [1][2][3] |

| Boiling Point | 335.4 ± 17.0 °C (Predicted) | [1][2][3] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Appearance | Solid | [9][10] |

Spectral Data

| Technique | Solvent | Peaks |

| ¹H NMR | CDCl₃ | δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H, J=7.5Hz), 2.68-2.63 (t, 2H, J=7.5Hz)[1] |

| ¹³C NMR | CDCl₃ | δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0[1] |

Synthesis and Experimental Protocols

A common method for the preparation of this compound involves the iodination of 3-phenylpropionic acid.

Detailed Protocol for Synthesis [1]

-

Reaction Setup: In a 250 mL three-neck flask, combine and stir 12.5 mL of purified water, 1.25 mL of concentrated sulfuric acid, and 25 mL of glacial acetic acid.

-

Addition of Reactants: Sequentially add 3.00 g (20.0 mmol) of 3-phenylpropionic acid, 1.40 g (5.5 mmol) of iodine, and 0.98 g (4.6 mmol) of potassium iodate (KIO₃).

-

Reaction: Heat the mixture to reflux. Slowly add a solution of 1.40 g (5.5 mmol) of iodine in 25 mL of acetic acid. The reaction is monitored by a color change from purple to orange and is typically complete after 3 hours.

-

Workup: Cool the reaction to room temperature and quench with 1 mol/L sodium bisulfite (NaHSO₃). Add water to the mixture.

-

Extraction: Extract the product with ethyl acetate. Combine the organic phases.

-

Washing and Drying: Wash the combined organic phase with saturated brine, then dry over magnesium sulfate (MgSO₄).

-

Concentration: Concentrate the solution under vacuum to yield the crude product.

-

Purification: Recrystallize the crude product from petroleum ether to obtain pure white crystals of this compound.

Biological Activity and Applications

While aryl propionic acid derivatives are known for a wide range of biological activities, including anti-inflammatory and analgesic properties, the primary application of this compound in recent research is as a chemical linker, particularly in the synthesis of PROTACs.[4][9][10][11]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4][9][10] A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][9] this compound serves as a rigid linker component in the construction of these complex molecules.[8]

Use in Further Chemical Synthesis

This compound is also a valuable starting material for the synthesis of other compounds. The carboxylic acid can be reduced, and the iodo-group can participate in cross-coupling reactions.

Protocol for the Synthesis of 3-(4-Iodophenyl)propanol [1]

This protocol details the reduction of the carboxylic acid group to an alcohol.

-

Dissolution: Add 2 g (7.25 mmol) of this compound to 20 mL of tetrahydrofuran (THF).

-

Addition of Reducing Agent: Slowly add 15 mL of borane-tetrahydrofuran complex (1.0 M solution in THF, 15.0 mmol) over 20 minutes.

-

Reaction: Stir the solution at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by adding methanol and then water to destroy excess borane.

-

Extraction and Concentration: Extract the product with ethyl acetate. Combine the organic phases and remove the solvent under vacuum to obtain the crude 3-(4-iodophenyl)propanol.[1]

Storage and Handling

For long-term storage, this compound should be kept at 4°C and protected from light.[9][10] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for one month, also protected from light.[9][10] Standard laboratory safety precautions should be observed when handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-(4-IODOPHENYL)PROPIONIC ACID CAS#: 1643-29-4 [amp.chemicalbook.com]

- 3. 3-(4-Iodo-phenyl)-propionic acid CAS#: 1643-29-4 [m.chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 3-(4-iodophenyl)propanoic acid1643-29-4,Purity98%_Waterstonetech, LLC [molbase.com]

- 6. Maximize Efficiency with High-Quality ph propionic acid for Industrial Use [alibaba.com]

- 7. unavera.de [unavera.de]

- 8. 1643-29-4|this compound|BLD Pharm [bldpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

3-(4-Iodophenyl)propanoic acid molecular weight and formula C9H9IO2

An In-depth Technical Guide to 3-(4-Iodophenyl)propanoic Acid

This technical guide provides a comprehensive overview of this compound (C₉H₉IO₂), tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and discusses its biological context as an arylpropionic acid derivative.

Physicochemical Properties

This compound is a member of the iodinated aromatic compounds class. Its key quantitative data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO₂ | N/A |

| Molecular Weight | 276.07 g/mol | |

| CAS Number | 1643-29-4 | [1] |

| Melting Point | 140-142°C | [1] |

| Boiling Point | 335.4 ± 17.0°C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

Experimental Protocols & Workflows

Detailed methodologies for the synthesis of this compound and its use as a precursor in subsequent chemical reactions are outlined below.

Synthesis of this compound

This protocol describes the iodination of 3-phenylpropionic acid to yield the target compound.[1]

Materials:

-

3-phenylpropionic acid (3.00g, 20.0mmol)

-

Iodine (I₂) (2.80g, 11.0mmol total)

-

Potassium iodate (KIO₃) (0.98g, 4.6mmol)

-

Purified water (12.5ml)

-

Concentrated sulfuric acid (1.25ml)

-

Glacial acetic acid (50ml total)

-

1M Sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate

-

Saturated brine

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

Combine purified water (12.5ml), concentrated sulfuric acid (1.25ml), and glacial acetic acid (25ml) in a 250ml three-neck flask and stir.

-

Add 3-phenylpropionic acid (3.00g), iodine (1.40g), and KIO₃ (0.98g) to the mixture.

-

Heat the reaction mixture to reflux.

-

Slowly add a solution of iodine (1.40g) in acetic acid (25mL).

-

Continue reflux for 3 hours, observing a color change from purple to orange.

-

Cool the reaction to room temperature and quench with 1mol/L NaHSO₃ solution.

-

Add water and extract the product with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry with MgSO₄.

-

Concentrate the solution under vacuum to obtain the crude product.

-

Recrystallize the crude product from petroleum ether to yield pure white crystals of this compound.

Use in Subsequent Reactions

This compound serves as a versatile intermediate. The following protocols detail its conversion into other valuable compounds.[1]

1. Preparation of 3-(4-Iodophenyl)propanol (Reduction)

-

Procedure: Add this compound (2g, 7.25mmol) to 20ml of tetrahydrofuran (THF). Slowly add 15ml of borane-tetrahydrofuran complex (1.0M solution) over 20 minutes. Stir at room temperature for 3 hours. Quench the reaction with methanol and water, then extract the product with ethyl acetate.[1]

2. Preparation of 3-(4-Phenylbutyric Acid) (Suzuki Coupling)

-

Procedure: To a solution of this compound (200mg, 0.72mmol) in 5mL of diethyl ether-ethanol (1:1), add phenylboronic acid (177mg, 1.45mmol), triphenylphosphine palladium catalyst (20mg), and saturated sodium bicarbonate solution (1.45mL, 1.45mmol). Heat the mixture to 100°C and react overnight. Cool, filter, and concentrate the mixture. Purify the residue via preparative RPHPLC.[1]

Biological Context and Potential Mechanisms of Action

While direct signaling pathway studies for this compound are not extensively documented, its structural class—arylpropionic acid derivatives—is well-known in pharmacology.

Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Many arylpropionic acid derivatives function as Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example.[2] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking these enzymes, arylpropionic acids can exert anti-inflammatory, analgesic, and antipyretic effects.[2]

Other Potential Applications

Research into structurally related propanoic acid derivatives has revealed a wide range of biological activities, suggesting potential avenues for future investigation of this compound.

-

Anticancer Activity: Certain functionalized propanoic acid derivatives have demonstrated antiproliferative effects against cancer cell lines, such as human lung adenocarcinoma cells.[3][4]

-

Antimicrobial Properties: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[5]

-

GPR40 Agonism: A series of 3-substituted 3-(4-aryloxyaryl)-propanoic acids have been identified as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment.[6]

-

PPAR Gamma Agonism: A phenylpropanoic acid derivative has been studied as a partial PPAR gamma agonist with antidiabetic potential.[7]

These findings highlight the therapeutic potential of the propanoic acid scaffold and suggest that this compound could be a valuable compound for screening and development in various disease areas.

References

- 1. Page loading... [guidechem.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. science24.com [science24.com]

An In-depth Technical Guide to the Physical Properties of 3-(4-Iodophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with an iodine atom and a propanoic acid chain, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its core physical properties, offering a technical resource for professionals in research and development. The information presented is compiled from available chemical literature and databases, supplemented with standardized experimental protocols for property determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol [1] |

| CAS Number | 1643-29-4[1] |

| Melting Point | 140-142 °C[2] |

| Boiling Point | 335.4 ± 17.0 °C at 760 mmHg[2] |

| Density | 1.8 ± 0.1 g/cm³[2] |

| pKa | Experimental data not readily available. As a carboxylic acid, it is expected to be weakly acidic. |

| Solubility | Quantitative data in various solvents is not readily available. Based on its structure, it is expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and ethyl acetate. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H, J=7.5Hz), 2.68-2.63 (t, 2H, J=7.5Hz)[2]

-

¹³C NMR (CDCl₃): δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0[2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The approximate melting range is observed.

-

The apparatus is allowed to cool.

-

A second determination is performed with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting range.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pipettes

Procedure for ¹H NMR:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

The tube is capped and gently agitated to ensure the sample is fully dissolved.

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

The ¹H NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters.

-

The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Solubility Determination (Qualitative)

This protocol allows for a qualitative assessment of solubility in various solvents.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, ethanol, ethyl acetate, hexane)

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

The test tubes are agitated (e.g., by vortexing or vigorous shaking) for a set period (e.g., 1 minute).

-

The mixtures are visually inspected to determine if the solid has completely dissolved.

-

Observations are recorded as soluble, partially soluble, or insoluble for each solvent.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known mass of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) in a beaker.

-

The pH electrode is calibrated and immersed in the solution.

-

The solution is stirred continuously.

-

The initial pH of the solution is recorded.

-

The standardized base is added in small, known increments from the burette.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pKa is determined as the pH at the half-equivalence point.

Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of a synthesized or acquired sample of this compound.

Caption: Workflow for the physical characterization of this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of 3-(4-Iodophenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting and boiling points, of 3-(4-Iodophenyl)propanoic acid. It also includes detailed experimental protocols for the determination of these properties and a relevant synthesis method.

Physicochemical Data

This compound is an iodinated aromatic compound.[1] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1643-29-4 | [1][2] |

| Molecular Formula | C9H9IO2 | [2] |

| Molecular Weight | 276.08 g/mol | [2] |

| Melting Point | 138-142 °C | [1][2] |

| Boiling Point | 335.4 ± 17.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Physical Form | White to Yellow to Brown Solid | [3] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of organic compounds, as well as a method for the synthesis of this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4][5] This physical property is a crucial indicator of a compound's purity; pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Sample of the solid compound

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered organic solid is introduced into the open end of a capillary tube.[6][7] The tube is then tapped gently or dropped through a long narrow tube to pack the solid into the closed end, achieving a sample height of 1-2 mm.[4][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in the heating block of the melting point apparatus or immersed in an oil bath within a Thiele tube.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6] For an unknown sample, a rapid initial determination can be performed to find an approximate melting point, followed by a more careful measurement.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to change into a gas.[8][9][10] This property is useful for identifying substances and assessing their purity.[8]

Apparatus:

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[8][9] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[11]

-

Apparatus Setup: The test tube is attached to a thermometer with a rubber band or thread.[9][11] The assembly is then clamped and lowered into the Thiele tube, which is filled with oil, ensuring the sample is immersed.[9][11]

-

Heating: The side arm of the Thiele tube is heated gently.[9][11] Convection currents in the oil will ensure uniform temperature distribution.[9]

-

Observation and Recording: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[9][11] At this point, the heat source is removed. The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][11]

A reported method for the preparation of this compound involves the iodination of 3-phenylpropionic acid.[1]

Reagents:

-

3-phenylpropionic acid

-

Iodine (I₂)

-

Potassium iodate (KIO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Reaction Setup: In a 250ml three-neck flask, purified water, concentrated sulfuric acid, and glacial acetic acid are mixed.[1]

-

Addition of Reactants: 3-phenylpropionic acid, iodine, and KIO₃ are added sequentially to the flask.[1]

-

Reaction: The mixture is heated to reflux. A solution of iodine in acetic acid is added slowly. The reaction is monitored by the color change of the mixture from purple to orange and is typically complete after about 3 hours.[1]

-

Workup: The reaction is cooled and then quenched with a sodium bisulfite solution. Water is added, and the product is extracted with ethyl acetate.[1]

-

Purification: The combined organic phases are washed, dried, and concentrated under vacuum. The resulting crude product is then purified by recrystallization from petroleum ether to yield pure white crystals of this compound.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1643-29-4 Cas No. | 3-(4-Iodophenyl)propionic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. This compound | 1643-29-4 [sigmaaldrich.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 3-(4-Iodophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Iodophenyl)propanoic acid is an organic compound with a structure featuring a phenyl ring substituted with an iodine atom and a propanoic acid group. As a derivative of aryl propionic acid, it holds potential interest in various research and development fields, including medicinal chemistry and materials science. A thorough understanding of its solubility in different solvents is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a detailed overview of the expected solubility profile of this compound, a comprehensive experimental protocol for its solubility determination, and a framework for presenting the resulting data.

Expected Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a large, nonpolar iodophenyl group and a polar carboxylic acid group. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Solvents: The carboxylic acid group can engage in hydrogen bonding with polar protic solvents like water and alcohols (e.g., ethanol, methanol). However, the large, nonpolar iodophenyl ring will limit its solubility in water. Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases significantly as the carbon chain length and the size of the nonpolar moiety increase.[1][2] Therefore, this compound is expected to be sparingly soluble in water. In polar aprotic solvents like DMSO and DMF, it is likely to exhibit higher solubility due to dipole-dipole interactions and the absence of a highly structured hydrogen-bonding network like that in water.

-

Nonpolar Solvents: Due to the significant nonpolar character of the iodophenyl group, the compound is expected to be more soluble in nonpolar organic solvents such as diethyl ether, ethyl acetate, and dichloromethane than in water.[1] The principle of "like dissolves like" suggests that the nonpolar part of the molecule will interact favorably with these solvents.

-

Aqueous Basic Solutions: As a carboxylic acid, this compound is expected to react with bases to form a salt. This reaction will deprotonate the carboxylic acid, forming a carboxylate anion, which is significantly more polar than the neutral acid.[3] Consequently, this compound should be soluble in aqueous solutions of strong bases like sodium hydroxide (NaOH) and weaker bases like sodium bicarbonate (NaHCO3).[4][5][6] The formation of the water-soluble salt is a key characteristic used in the qualitative analysis of carboxylic acids.[5]

-

Aqueous Acidic Solutions: In acidic solutions (e.g., 5% HCl), the carboxylic acid group will remain protonated. Therefore, its solubility is not expected to increase and will likely be similar to its solubility in water.[5]

Experimental Protocol for Solubility Determination

The following protocol outlines a comprehensive approach to determining the solubility of this compound, encompassing both qualitative classification and quantitative measurement.

Part 1: Qualitative Solubility Classification

This part of the protocol provides a rapid assessment of the compound's solubility in different types of solvents, which can help in selecting appropriate solvents for reactions, extractions, and purifications.

Materials and Reagents:

-

This compound

-

Distilled or deionized water

-

Diethyl ether

-

5% (w/v) aqueous Sodium Hydroxide (NaOH) solution

-

5% (w/v) aqueous Sodium Bicarbonate (NaHCO3) solution

-

5% (v/v) aqueous Hydrochloric Acid (HCl) solution

-

Test tubes and a test tube rack

-

Spatula

-

Vortex mixer (optional)

-

pH paper

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of this compound into a test tube.

-

Add 0.5 mL of distilled water.

-

Vigorously shake or vortex the test tube for 30-60 seconds.[6]

-

Observe if the solid dissolves completely. Record the compound as soluble or insoluble in water.

-

If soluble, test the pH of the solution with pH paper. An acidic pH (around 4 or lower) is indicative of a carboxylic acid.[5]

-

-

Ether Solubility:

-

Place approximately 25 mg of the compound into a test tube.

-

Add 0.5 mL of diethyl ether.

-

Shake vigorously and observe. Record as soluble or insoluble.

-

-

Aqueous Base Solubility (for water-insoluble compounds):

-

Place approximately 25 mg of the compound into a test tube.

-

Add 0.5 mL of 5% NaOH solution.

-

Shake vigorously and observe. Solubility indicates the presence of an acidic functional group.[5]

-

Repeat the test in a separate test tube using 5% NaHCO3 solution. Effervescence (bubbling) or dissolution in NaHCO3 is a strong indication of a carboxylic acid.[5][6]

-

-

Aqueous Acid Solubility (for water-insoluble compounds):

-

Place approximately 25 mg of the compound into a test tube.

-

Add 0.5 mL of 5% HCl solution.

-

Shake vigorously and observe. Lack of solubility is expected for a carboxylic acid.

-

Part 2: Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the exact concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Materials and Reagents:

-

This compound

-

Selected solvents (e.g., water, ethanol, ethyl acetate, etc.)

-

Scintillation vials or small screw-capped vials

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Data Presentation

Quantitative solubility data should be organized in a clear and concise table to facilitate comparison between different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Methanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Diethyl Ether | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||

| 0.1 M HCl | 25 | HPLC | ||

| 0.1 M NaOH | 25 | HPLC |

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

References

- 1. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of 3-(4-Iodophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Iodophenyl)propanoic acid, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.62-7.59 | m | 2H | - | Ar-H |

| 6.97-6.95 | m | 2H | - | Ar-H |

| 2.92-2.87 | t | 2H | 7.5 | -CH₂-COOH |

| 2.68-2.63 | t | 2H | 7.5 | Ar-CH₂- |

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | C=O |

| 139.7 | Ar-C |

| 137.6 | Ar-C |

| 130.4 | Ar-C |

| 91.6 | Ar-C-I |

| 35.2 | -CH₂-COOH |

| 30.0 | Ar-CH₂- |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 3050-3000 | Medium | Ar C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1400 | Medium | C-O-H bend |

| ~1250 | Medium | C-O stretch |

| ~820 | Strong | p-disubstituted C-H bend (out-of-plane) |

| ~500 | Medium | C-I stretch |

Mass Spectrometry (MS)

Experimental mass spectral data for this compound is not explicitly detailed in the available literature. Nevertheless, the expected fragmentation pattern based on the structure of the molecule is outlined in Table 4. The molecular weight of this compound is 276.07 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 276 | [M]⁺ (Molecular Ion) |

| 259 | [M - OH]⁺ |

| 231 | [M - COOH]⁺ |

| 204 | [M - C₂H₄COOH]⁺ (Iodophenyl cation) |

| 104 | [C₆H₄CH₂CH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Process the spectrum using the instrument's software, which typically includes automatic baseline correction and peak picking.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Procedure (Electron Ionization - GC-MS):

-

Derivatization (Optional but common for carboxylic acids): To increase volatility for GC analysis, the carboxylic acid group can be derivatized, for example, by converting it to its methyl ester or a silyl ester.

-

Sample Injection: Inject a dilute solution of the (derivatized) compound into the GC-MS system.

-

Gas Chromatography: The compound is vaporized and separated from the solvent and any impurities on a capillary GC column. The column temperature is typically ramped to elute the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ion peaks, which provide structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Iodophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Iodophenyl)propanoic acid. This document outlines the predicted spectral data, offers a thorough interpretation, and includes standardized experimental protocols for acquiring such spectra. The information is intended to aid researchers and professionals in drug development and chemical analysis in understanding the molecular structure and spectroscopic properties of this compound.

Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can cause transitions between these energy levels, and the specific frequencies at which this occurs, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus.

In addition to chemical shifts, ¹H NMR spectra exhibit spin-spin coupling, where the magnetic field of one proton influences that of its neighbors, leading to the splitting of signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), which provides valuable information about the connectivity of atoms within a molecule. ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon atom.

Predicted NMR Spectral Data for this compound

Due to the limited availability of public experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and comparison with structurally similar compounds. These predicted values provide a strong foundation for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the propanoic acid side chain.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.65 | Doublet | 8.2 | 2H |

| H-3', H-5' | 6.98 | Doublet | 8.2 | 2H |

| H-3 | 2.95 | Triplet | 7.5 | 2H |

| H-2 | 2.68 | Triplet | 7.5 | 2H |

| -COOH | 11-12 | Broad Singlet | - | 1H |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 179.5 |

| C-1' (C-I) | 91.5 |

| C-4' | 140.5 |

| C-3', C-5' | 137.8 |

| C-2', C-6' | 130.5 |

| C-3 | 35.0 |

| C-2 | 30.0 |

Spectral Analysis and Interpretation

The predicted chemical shifts and coupling patterns can be rationalized based on the electronic effects within the this compound molecule.

-

Aromatic Region (¹H NMR): The aromatic protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom (H-3' and H-5') are shifted upfield relative to the protons ortho to the propanoic acid side chain (H-2' and H-6') due to the electron-donating and shielding effects of the alkyl group. The characteristic ortho-coupling constant of approximately 8.2 Hz is expected.

-

Aliphatic Region (¹H NMR): The two methylene groups of the propanoic acid side chain (H-2 and H-3) will appear as two triplets. The methylene group adjacent to the aromatic ring (H-3) will be slightly downfield compared to the methylene group adjacent to the carboxyl group (H-2) due to the deshielding effect of the phenyl ring. The vicinal coupling between these two methylene groups results in the triplet splitting pattern with a typical coupling constant of around 7.5 Hz.

-

Carboxylic Acid Proton (¹H NMR): The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift (11-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Carbonyl Carbon (¹³C NMR): The carbonyl carbon of the carboxylic acid (C-1) is the most deshielded carbon and is expected to appear at the lowest field (around 179.5 ppm).

-

Aromatic Carbons (¹³C NMR): The carbon atom directly attached to the iodine (C-1') will be significantly shielded and appear at a relatively upfield position for an aromatic carbon (around 91.5 ppm). The other aromatic carbons will have chemical shifts in the typical aromatic region (120-145 ppm), with their exact positions influenced by the substituents.

-

Aliphatic Carbons (¹³C NMR): The two methylene carbons (C-2 and C-3) will have chemical shifts in the aliphatic region, with the carbon closer to the electron-withdrawing carboxyl group (C-2) being slightly more deshielded than the carbon adjacent to the aromatic ring (C-3).

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if solubility is an issue.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Reference Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean, standard 5 mm NMR tube.

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 14 ppm is usually adequate.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

-

Temperature: 298 K (25 °C).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Caption: General workflow for NMR spectrum analysis from sample preparation to structural interpretation.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of this compound. By presenting predicted spectral data, a detailed interpretation, and standardized experimental protocols, this document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided information facilitates the identification and structural confirmation of this compound, which is crucial for its application in scientific research and pharmaceutical development.

An In-Depth Technical Guide to 3-(4-Iodophenyl)propanoic Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Iodophenyl)propanoic acid, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. The document details its chemical structure, stereochemical considerations, and physicochemical properties. A thorough experimental protocol for its synthesis and characterization is presented, alongside an analysis of its spectroscopic data. Furthermore, this guide explores the compound's role as a linker in Proteolysis Targeting Chimeras (PROTACs) and discusses the broader biological activities and associated signaling pathways of the arylpropanoic acid class of molecules, to which it belongs.

Chemical Structure and Stereochemistry

This compound possesses a straightforward chemical structure, consisting of a phenyl ring substituted with an iodine atom at the para (4) position, connected to a propanoic acid moiety at the 1-position.

Molecular Formula: C₉H₉IO₂[1]

SMILES: O=C(O)CCC1=CC=C(I)C=C1

InChI: InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)

Stereochemistry

An important consideration in drug design is the stereochemistry of a molecule. This compound is an achiral molecule. It does not possess any chiral centers, and therefore, does not have any stereoisomers (enantiomers or diastereomers). This simplifies its synthesis and purification, as there is no need for chiral resolution or asymmetric synthesis to isolate a specific stereoisomer.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference |

| CAS Number | 1643-29-4 | [1][2] |

| Molecular Weight | 276.07 g/mol | [1] |

| Melting Point | 140-142 °C | [2] |

| Boiling Point | 335.4 ± 17.0 °C at 760 mmHg | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.

-

¹H NMR (CDCl₃): δ 7.62-7.59 (m, 2H, Ar-H), 6.97-6.95 (m, 2H, Ar-H), 2.92-2.87 (t, 2H, J=7.5Hz, -CH₂-Ar), 2.68-2.63 (t, 2H, J=7.5Hz, -CH₂-COOH).[2]

-

¹³C NMR (CDCl₃): δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0.[2]

-

O-H stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

-

C-H stretch (aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks are expected just below 3000 cm⁻¹.

-

C=O stretch: A strong, sharp absorption band is anticipated between 1725 and 1700 cm⁻¹, indicative of the carboxylic acid carbonyl group.

-

C-O stretch: A peak is expected in the 1320-1210 cm⁻¹ region.

-

C-I stretch: A weak to medium absorption is expected in the fingerprint region, typically around 600-500 cm⁻¹.

Detailed mass spectrometry data for this compound is not explicitly provided in the search results. However, the expected fragmentation pattern in an electron ionization (EI) mass spectrum would include:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 276, corresponding to the molecular weight of the compound.

-

Key Fragment Ions:

-

Loss of the carboxyl group (-COOH) leading to a fragment at m/z = 231.

-

Loss of the entire propanoic acid side chain, resulting in an iodophenyl fragment.

-

Other fragments arising from cleavage of the alkyl chain.

-

Synthesis of this compound

A reliable method for the synthesis of this compound involves the direct iodination of 3-phenylpropanoic acid.[2]

Experimental Protocol

Materials:

-

3-phenylpropanoic acid

-

Iodine (I₂)

-

Potassium iodate (KIO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Purified water

-

1 M Sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate

-

Saturated brine

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

In a 250 mL three-neck flask, combine purified water (12.5 mL), concentrated sulfuric acid (1.25 mL), and glacial acetic acid (25 mL). Stir the mixture to ensure homogeneity.[2]

-

To the stirred solution, add 3-phenylpropanoic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol), and potassium iodate (0.98 g, 4.6 mmol) in sequence.[2]

-

Heat the reaction mixture to reflux.[2]

-

Slowly add a solution of iodine (1.40 g, 5.5 mmol) in acetic acid (25 mL).[2]

-

Continue refluxing for approximately 3 hours, or until the color of the reaction mixture changes from purple to orange and no further color change is observed.[2]

-

Cool the reaction to room temperature.[2]

-

Quench the reaction by adding 1 M NaHSO₃ solution.[2]

-

Add water to the reaction mixture and extract the product with ethyl acetate. Monitor the extraction process using Thin Layer Chromatography (TLC) to ensure all the product is extracted.[2]

-

Combine the organic phases and wash with saturated brine.[2]

-

Dry the organic layer over MgSO₄ and concentrate under vacuum to obtain the crude product.[2]

-

Recrystallize the crude product from petroleum ether to yield pure, white crystals of this compound.[2]

Biological Activity and Applications in Drug Development

While specific preclinical or clinical studies on this compound are not extensively documented in the public domain, its structural features place it within two important classes of molecules in drug discovery: arylpropanoic acids and linkers for PROTACs.

Role as a PROTAC Linker

This compound has been identified as a linker that can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI. The properties of the linker, such as its length, rigidity, and solubility, can significantly impact the efficacy and selectivity of the PROTAC. The propanoic acid moiety of this compound can be readily functionalized to connect to the other components of a PROTAC, while the iodophenyl group can serve as a point of attachment or a structural element within the linker.

Arylpropanoic Acid Derivatives: A Class of Biologically Active Molecules

This compound belongs to the broader class of arylpropanoic acid derivatives. Many compounds in this class are well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. These drugs typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[3]

The biological activities of arylpropanoic acid derivatives are diverse and include:

-

Anti-inflammatory and Analgesic Effects: Primarily through the inhibition of COX-1 and COX-2 enzymes.

-

Anticancer Activity: Some derivatives have shown promise as anticancer agents.

-

Antibacterial and Anticonvulsant Properties: A range of other biological activities have also been reported for this class of compounds.[3][4]

Given its structure, it is plausible that this compound or its derivatives could exhibit similar biological activities. Further research is warranted to explore its potential as a therapeutic agent.

Potential Signaling Pathway Involvement: The Cyclooxygenase (COX) Pathway

As an arylpropanoic acid derivative, a primary putative mechanism of action for this compound, should it possess intrinsic biological activity beyond its role as a linker, would be the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory response.

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is a precursor for various prostaglandins and thromboxanes. These molecules are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. NSAIDs act by blocking the active site of COX enzymes, thereby preventing the synthesis of these inflammatory mediators.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its achiral nature simplifies its synthesis, and its well-defined structure allows for predictable functionalization. Its primary recognized application is as a linker in the rapidly evolving field of PROTACs, where it can play a crucial role in the design of novel protein degraders. Furthermore, as a member of the arylpropanoic acid class, it holds potential for intrinsic biological activity, possibly through the modulation of pathways such as the cyclooxygenase cascade. This technical guide provides a solid foundation of its chemical and physical properties, a reliable synthetic protocol, and an overview of its biological context, which should prove beneficial for researchers and scientists working in the field of drug discovery and development. Further investigation into its specific biological effects and applications is highly encouraged.

References

- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. discovery.researcher.life [discovery.researcher.life]

synthesis of 3-(4-Iodophenyl)propanoic acid from 3-phenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a laboratory-scale synthesis of 3-(4-Iodophenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis starts from the readily available 3-phenylpropionic acid and proceeds via an electrophilic aromatic iodination reaction. This document outlines the detailed experimental protocol, presents key quantitative data, and visualizes the reaction pathway and experimental workflow.

Introduction

This compound is an important intermediate in organic synthesis. The presence of the iodo-substituent on the phenyl ring at the para position offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of more complex molecular architectures. The propanoic acid moiety provides a versatile functional group for further derivatization, for instance, through amide bond formation or reduction. These characteristics make it a sought-after precursor in the development of novel therapeutic agents and functional materials.

Synthetic Pathway: Electrophilic Aromatic Iodination

The synthesis of this compound from 3-phenylpropionic acid is achieved through an electrophilic aromatic substitution reaction. In this process, an electrophilic iodine species is generated in situ, which then attacks the electron-rich phenyl ring of 3-phenylpropionic acid. The propanoic acid side chain is an ortho-, para-directing group, and due to steric hindrance, the substitution occurs predominantly at the para position.

A common and effective method for this transformation involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as potassium iodate (KIO₃), in an acidic medium. The oxidizing agent converts iodine to a more potent electrophilic species, facilitating the substitution reaction.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| Name | 3-Phenylpropionic acid | |

| Molecular Formula | C₉H₁₀O₂ | |

| Molar Mass | 150.17 g/mol | |

| Product | ||

| Name | This compound | |

| Molecular Formula | C₉H₉IO₂ | |

| Molar Mass | 276.07 g/mol | |

| Melting Point | 140-142 °C | [1] |

| Boiling Point | 335.4 ± 17.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Reaction Data | ||

| Crude Yield | 75% | [1] |

| Recrystallized Yield | 33% | [1] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H, J=7.5Hz), 2.68-2.63 (t, 2H, J=7.5Hz) | [1] |

| ¹³C NMR (CDCl₃) | δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0 | [1] |

Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of this compound.[1]

Materials:

-

3-Phenylpropionic acid

-

Iodine (I₂)

-

Potassium iodate (KIO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Purified water

-

1 M Sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate

-

Saturated brine solution

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: In a 250 mL three-neck flask, combine purified water (12.5 mL), concentrated sulfuric acid (1.25 mL), and glacial acetic acid (25 mL). Stir the mixture to ensure homogeneity.

-

Addition of Reactants: To the stirred solution, add 3-phenylpropionic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol), and potassium iodate (0.98 g, 4.6 mmol) in sequence.

-

Reaction Execution: Heat the reaction mixture to reflux. Prepare a solution of iodine (1.40 g, 5.5 mmol) in acetic acid (25 mL) and add it slowly to the refluxing mixture. The color of the reaction mixture will change from purple to orange. Continue refluxing for 3 hours, by which time the color should no longer change.

-

Work-up: Cool the reaction to room temperature. Quench the reaction by adding 1 M NaHSO₃ solution. Add water to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Continue the extraction until TLC analysis of the aqueous phase shows no remaining product.

-

Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under vacuum using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude product from petroleum ether to obtain pure, white crystals of this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

This synthesis should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Iodine is a hazardous substance; avoid inhalation of its vapors and contact with skin.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of this compound from 3-phenylpropionic acid via electrophilic aromatic iodination is a robust and reproducible method. The procedure described in this guide provides a clear pathway for obtaining this valuable intermediate. The detailed protocol, coupled with the quantitative data and workflow visualizations, serves as a comprehensive resource for researchers in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may lead to improved yields.

References

An In-depth Technical Guide to 3-(4-Iodophenyl)propanoic Acid: Derivatives, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Iodophenyl)propanoic acid is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of biologically active molecules. The presence of the iodine atom on the phenyl ring provides a key site for synthetic modification, particularly through cross-coupling reactions, allowing for the introduction of a wide array of substituents. This strategic modification has led to the discovery of derivatives and analogs with significant therapeutic potential across various disease areas, including cancer, metabolic disorders, and inflammatory conditions.

The iodophenyl group can also participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding affinity and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives and analogs of this compound, aimed at providing researchers and drug development professionals with a thorough understanding of this important chemical scaffold.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure and its subsequent derivatization employs a range of standard and advanced organic chemistry techniques.

Synthesis of this compound

A common method for the preparation of this compound involves the direct iodination of 3-phenylpropanoic acid.

Experimental Protocol: Iodination of 3-Phenylpropanoic Acid [1]

-

Reactants: 3-phenylpropionic acid, iodine, potassium iodate (KIO₃), sulfuric acid, and glacial acetic acid.

-

Procedure:

-

In a three-neck flask, a mixture of purified water, concentrated sulfuric acid, and glacial acetic acid is prepared and stirred.

-

3-Phenylpropionic acid, iodine, and KIO₃ are added sequentially to the mixture.

-

The reaction mixture is heated to reflux, and a solution of iodine in acetic acid is added slowly.

-

The reaction is monitored by observing the color change of the mixture from purple to orange.

-

After completion (typically 3 hours), the reaction is cooled to room temperature and quenched with 1 mol/L sodium bisulfite (NaHSO₃).

-

Water is added, and the product is extracted with ethyl acetate.

-

The combined organic phases are washed with saturated brine, dried over magnesium sulfate (MgSO₄), and concentrated under vacuum.

-

The crude product is purified by recrystallization from petroleum ether to yield pure this compound as white crystals.[1]

-

Synthesis of Derivatives and Analogs

The iodophenyl moiety is a versatile handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura reactions.

Experimental Protocol: Sonogashira Coupling [2][3]

-

Reactants: An aryl iodide (e.g., a derivative of this compound), a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

-

Procedure:

-

The aryl iodide, palladium catalyst, copper(I) iodide, and base are added to a dry flask under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) is added, and the mixture is stirred.

-

The terminal alkyne is added dropwise.

-

The reaction is stirred at the appropriate temperature (ranging from room temperature to 100°C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled and diluted with an organic solvent.

-

The mixture is filtered to remove solid byproducts.

-

The organic phase is washed with aqueous ammonium chloride and brine, dried over sodium sulfate or magnesium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

-

Experimental Protocol: Suzuki-Miyaura Coupling [4]

-

Reactants: this compound, a phenylboronic acid, a palladium catalyst (e.g., triphenylphosphine palladium), and a base (e.g., saturated sodium bicarbonate solution).

-

Procedure:

-

This compound is dissolved in a solvent mixture such as diethyl ether-ethanol.

-

The phenylboronic acid, palladium catalyst, and base are added to the solution.

-

The reaction mixture is heated to 100°C and allowed to react overnight.

-

After cooling to room temperature, the mixture is filtered and concentrated under vacuum.

-

The residue is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the desired arylpropionic acid derivative.[1]

-

Derivatives and Analogs: Biological Activities and Data

Derivatives of this compound have demonstrated a wide range of biological activities, with significant potential in oncology and metabolic diseases.

Anticancer Activity

Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising anticancer candidates targeting Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[5] The presence of an oxime moiety on these derivatives significantly enhances their antiproliferative activity.[5]

| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |

| 21 | Oxime derivative | A549 | 5.42 | [5] |

| 22 | Chloro-substituted oxime derivative | A549 | 2.47 | [5] |

| Cisplatin | (Reference) | A549 | >100 | [5] |

Table 1: In vitro antiproliferative activity of selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown structure-dependent anticancer activity against non-small cell lung cancer cells (A549).[6][7]

GPR40 Agonism for Metabolic Diseases

Analogs of this compound have been developed as potent agonists of G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[8] Activation of GPR40 enhances glucose-stimulated insulin secretion (GSIS).[8]

| Compound | Target | Assay | EC₅₀ (nM) | Reference |

| 8h | GPR40 | NFAT reporter assay | 58.6 | [9] |

| 8i | GPR40 | NFAT reporter assay | 37.8 | [9] |

| 8o | GPR40 | NFAT reporter assay | 9.4 | [9] |

| TAK-875 | GPR40 | Calcium mobilization | ~10 | [10] |

Table 2: Agonistic activity of selected GPR40 agonists.

Other Biological Activities

-

Anti-inflammatory Activity: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

-

Antimicrobial Activity: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited structure-dependent antimicrobial activity against various bacterial and fungal pathogens.[12]

-

Enzyme Inhibition: Various derivatives have been synthesized and evaluated as inhibitors of enzymes such as aldose reductase and tyrosinase.[13][14]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell-Based Assays for Anticancer Activity

Experimental Protocol: MTT Cytotoxicity Assay [2]

-

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-